![molecular formula C20H22Cl2N2O3S B12467890 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B12467890.png)
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique chemical structure It contains a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a dichlorophenyl moiety, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides.
Substitution with Dichlorophenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often involving halogenated precursors and appropriate nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
化学反応の分析
Types of Reactions: 1-[(3,4-Dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the original compound.
Substitution: Substituted derivatives with modified functional groups.
科学的研究の応用
1-[(3,4-Dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-[(3,4-dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
類似化合物との比較
- 1-[(3,4-Dichlorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide
- 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings or variations in the piperidine ring structure.
- Unique Properties: 1-[(3,4-Dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide may exhibit unique biological activities or chemical reactivity due to its specific structural features.
This detailed article provides a comprehensive overview of 1-[(3,4-dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H22Cl2N2O3S |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-14-4-2-3-5-19(14)23-20(25)16-8-10-24(11-9-16)28(26,27)13-15-6-7-17(21)18(22)12-15/h2-7,12,16H,8-11,13H2,1H3,(H,23,25) |
InChIキー |
DLLJPSZZZGPNOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467812.png)

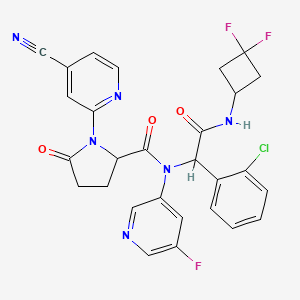
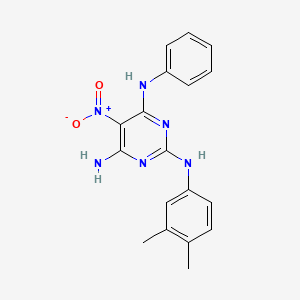
![4-methoxy-N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12467828.png)
![5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B12467834.png)
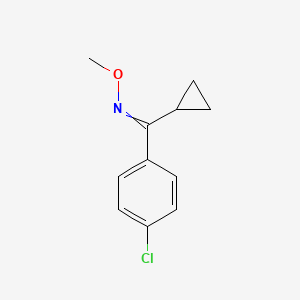
![4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12467838.png)
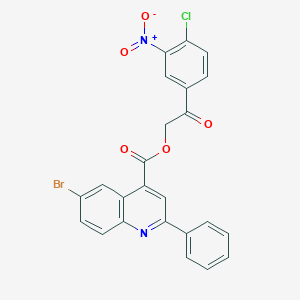
![2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467858.png)
![2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12467862.png)
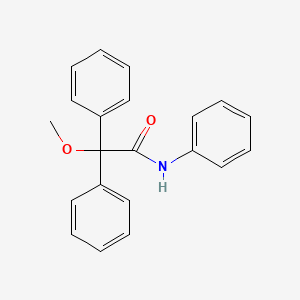

![4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12467881.png)
